molecular formula C19H20N2S B2481784 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole CAS No. 1207038-63-8

2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole

Cat. No.: B2481784
CAS No.: 1207038-63-8
M. Wt: 308.44
InChI Key: NFFJMQCLRKMJFO-UHFFFAOYSA-N
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Description

2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of an ethylthio group and two p-tolyl groups attached to the imidazole ring

Mechanism of Action

Target of Action

Similar compounds, such as 2-ethylthio-4-methylaminoquinazoline derivatives, have been found to target the cytochrome bc1 complex in mycobacterium tuberculosis

Mode of Action

Compounds with similar structures, such as sethoxydim, inhibit lipid formation by inhibiting acetyl-coa carboxylase (accase), the enzyme catalyzing the first step in de novo fatty acid synthesis . This inhibition presumably blocks the production of phospholipids, which are essential components of cell membranes .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it may affect the fatty acid synthesis pathway

Pharmacokinetics

Similar compounds like sethoxydim are rapidly absorbed by both roots and foliage and are generally rainfast by 1 hr after application . Sethoxydim is systemic and is translocated via both xylem and phloem (primarily) to meristematic regions of roots, rhizomes, and shoots where it accumulates . Translocation is relatively slow .

Result of Action

Similar compounds like sethoxydim cause cessation of growth within 2-3 days after application . Growing tissue in the nodes and buds become necrotic, young leaves are first affected and turn yellow (within 1-3 weeks) and then brown, depending on growing conditions and crop competition .

Action Environment

The action of 2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole may be influenced by various environmental factors. For instance, rainfall within 1 hour after application may reduce the efficacy of similar compounds like sethoxydim . If treated grasses are stressed (lack of moisture, flooding, prolonged cool temperatures) control will be delayed or reduced . Since there is no residual activity, a second application and/or cultivation may be necessary to control a new flush of weeds .

Preparation Methods

The synthesis of 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,5-di-p-tolyl-1H-imidazole with ethylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the ethylthio group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it of interest in the development of pharmaceuticals or as a probe in biochemical studies.

    Industry: It can be used in the production of specialty chemicals, polymers, or as a catalyst in various industrial processes.

Comparison with Similar Compounds

2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole can be compared with other imidazole derivatives, such as:

    1,5-di-p-tolyl-1H-imidazole: Lacks the ethylthio group, which may result in different chemical and biological properties.

    2-(methylthio)-1,5-di-p-tolyl-1H-imidazole: Similar structure but with a methylthio group instead of an ethylthio group, potentially affecting its reactivity and interactions.

    2-(ethylthio)-1H-imidazole: Lacks the p-tolyl groups, which can influence its overall properties and applications.

The presence of the ethylthio group and the p-tolyl groups in this compound makes it unique and may confer specific advantages in terms of reactivity, stability, and biological activity compared to its analogs.

Properties

IUPAC Name

2-ethylsulfanyl-1,5-bis(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-4-22-19-20-13-18(16-9-5-14(2)6-10-16)21(19)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFJMQCLRKMJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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